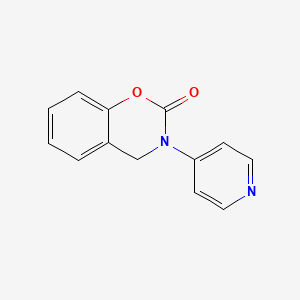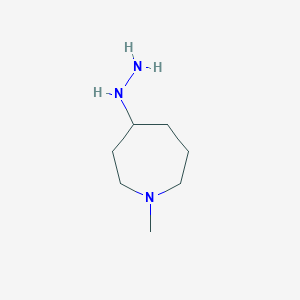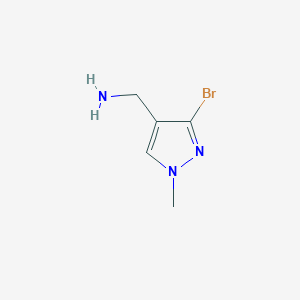
(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine is a chemical compound with the molecular formula C5H8BrN3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine typically involves the bromination of 1-methyl-1H-pyrazole followed by the introduction of a methanamine group. One common method involves the reaction of 1-methyl-1H-pyrazole with bromine to form 3-bromo-1-methyl-1H-pyrazole. This intermediate is then reacted with formaldehyde and ammonia to introduce the methanamine group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反应分析
Types of Reactions
(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. Conditions typically involve the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.
Oxidation Reactions: Products include oxides or hydroxylated derivatives.
Reduction Reactions: Products include reduced amines or alcohols.
科学研究应用
(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer, anti-inflammatory, and antimicrobial activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in drug discovery and development.
Biological Studies: It is used in studies to understand the biological activities of pyrazole derivatives and their interactions with various biological targets.
作用机制
The mechanism of action of (3-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine is not well-documented. as a pyrazole derivative, it is likely to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects .
相似化合物的比较
Similar Compounds
1-Methyl-3-nitro-1H-pyrazole: Similar structure but with a nitro group instead of a bromo group.
3-Bromo-1H-pyrazole: Lacks the methyl and methanamine groups.
1-Methyl-1H-pyrazole-4-carbaldehyde: Contains an aldehyde group instead of a methanamine group.
Uniqueness
(3-Bromo-1-methyl-1H-pyrazol-4-yl)methanamine is unique due to the presence of both a bromo and a methanamine group on the pyrazole ring. This combination of functional groups provides unique reactivity and potential for the synthesis of diverse derivatives with various biological activities .
属性
分子式 |
C5H8BrN3 |
|---|---|
分子量 |
190.04 g/mol |
IUPAC 名称 |
(3-bromo-1-methylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C5H8BrN3/c1-9-3-4(2-7)5(6)8-9/h3H,2,7H2,1H3 |
InChI 键 |
FAVWMQKRVQZDSN-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C(=N1)Br)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



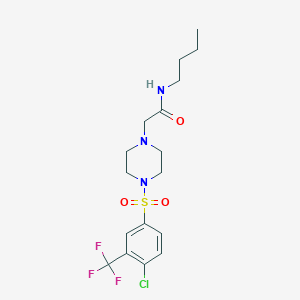
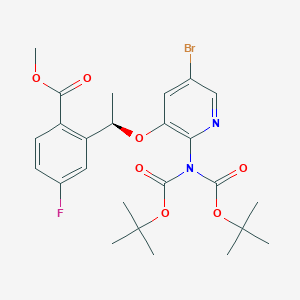
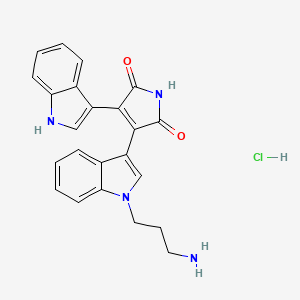
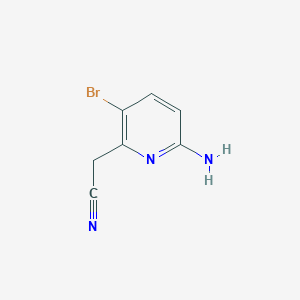
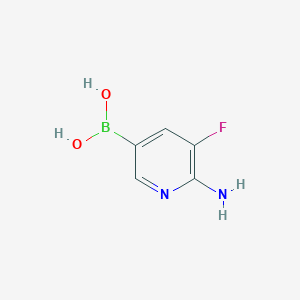
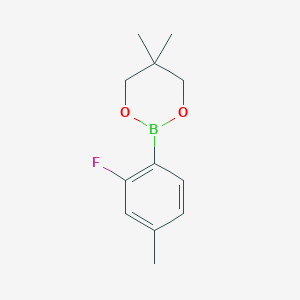
![8-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine](/img/structure/B15223646.png)
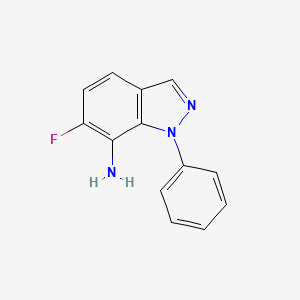

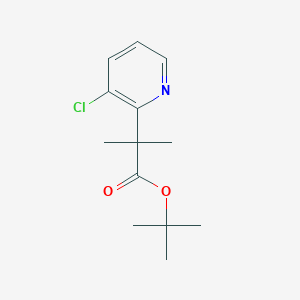
![Rel-(1R,5R)-1-(p-tolyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B15223673.png)
